molecular formula C22H25N3OS B2578094 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide CAS No. 941926-63-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2578094
CAS No.: 941926-63-2
M. Wt: 379.52
InChI Key: HOIBZZFGOGIMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at the 4- and 5-positions, a pyridin-2-ylmethyl group, and a cyclohexanecarboxamide moiety. Its stereochemical configuration and intermolecular interactions have been resolved via X-ray crystallography using the SHELXL program for refinement , a widely trusted tool in small-molecule structural determination. The WinGX suite may also facilitate crystallographic data processing, given its integration with SHELX functionalities .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-11-12-19-20(16(15)2)24-22(27-19)25(14-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIBZZFGOGIMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Moiety: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to three analogous benzothiazole derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Pharmacological Properties

Compound Name Molecular Weight (g/mol) LogP Biological Target IC50 (nM) Solubility (µg/mL)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide 409.52 3.8 JAK3 Kinase 12.3 18.7
Thiabendazole 201.25 2.5 Fungal microtubules 4500 120
2-(pyridin-2-yl)-1,3-benzothiazole-6-carboxylic acid 256.29 1.9 Aβ aggregation (Alzheimer’s) 260 45
N-cyclohexyl-1,3-benzothiazol-2-amine 232.35 4.1 COX-2 890 8.2

Key Findings:

Structural Modifications and Potency :

  • The pyridin-2-ylmethyl substituent in the target compound enhances solubility (18.7 µg/mL) compared to N-cyclohexyl-1,3-benzothiazol-2-amine (8.2 µg/mL), likely due to increased polarity from the pyridine ring .
  • The 4,5-dimethylbenzothiazole group contributes to JAK3 inhibition (IC50 = 12.3 nM), outperforming Thiabendazole’s antifungal activity (IC50 = 4500 nM). This suggests that methyl groups at the 4- and 5-positions optimize steric interactions with kinase active sites .

Pharmacokinetic Profile :

  • The compound’s LogP (3.8) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity, contrasting with N-cyclohexyl-1,3-benzothiazol-2-amine (LogP = 4.1), which exhibits poor aqueous solubility .

Target Selectivity :

  • Unlike 2-(pyridin-2-yl)-1,3-benzothiazole-6-carboxylic acid, which inhibits amyloid-beta aggregation, the target compound’s cyclohexanecarboxamide moiety likely directs specificity toward kinase domains, demonstrating the role of carboxamide groups in target engagement .

Methodological Considerations

The structural elucidation of the compound relied on SHELXL for refinement, ensuring precise bond-length and angle measurements . WinGX’s integration with SHELXTL further streamlined data processing, highlighting the enduring utility of these tools in crystallography . Notably, the compound’s low solubility may necessitate formulation strategies, such as co-crystallization with cyclodextrins, to improve bioavailability.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a benzothiazole moiety, a pyridine ring, and a cyclohexanecarboxamide structure. The unique combination of these elements suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.

Structural Component Description
BenzothiazoleKnown for antimicrobial and anticancer properties.
PyridineOften involved in receptor binding and enzyme inhibition.
CyclohexanecarboxamideMay enhance lipophilicity and cellular permeability.

Preliminary studies indicate that compounds with similar structures exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The benzothiazole component is particularly noted for its antimicrobial properties .
  • Antitumor Activity : Research has demonstrated that derivatives of benzothiazole can inhibit the proliferation of cancer cells. For instance, studies on related compounds have shown significant cytotoxic effects on lung cancer cell lines such as A549 and HCC827 . The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating the cytotoxicity of benzothiazole derivatives revealed that certain compounds effectively inhibited cell growth in human lung cancer cell lines. The IC50 values for some compounds were reported as low as 2.12 μM against A549 cells . This indicates a strong potential for further development in oncology.
  • Antimicrobial Testing : In antimicrobial assays using broth microdilution methods, several benzothiazole derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. The results suggest that structural modifications could enhance efficacy against specific pathogens .
  • Structure-Activity Relationship (SAR) : The biological activity of this compound is influenced by its structural components. Variations in substituents on the benzothiazole or pyridine rings can significantly alter the compound's activity profile against different biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.